molecular formula C12H10ClF3N2O2 B8455296 2,4-Imidazolidinedione, 3-(4-chloro-3-(trifluoromethyl)phenyl)-5,5-dimethyl- CAS No. 70842-05-6

2,4-Imidazolidinedione, 3-(4-chloro-3-(trifluoromethyl)phenyl)-5,5-dimethyl-

Cat. No. B8455296
Key on ui cas rn: 70842-05-6
M. Wt: 306.67 g/mol
InChI Key: MDHZTJZHWWJUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407814

Procedure details

61 mg. of 1-(3-trifluoromethyl-4-chlorophenyl)-5-imino-4,4-dimethyl-2-imidazolidinone are dissolved in 4 ml. of 0.1-N aqueous hydrochloric acid, and 2 ml. of water are added. The white needles which gradually precipitate are removed by filtration after 20 hours, washed with water and dried under greatly reduced pressure at 65° for 2 hours. 3-(3-trifluoromethyl-4-chlorophenyl)-5,5-dimethylhydantoin, which melts at 156°-157.5°, is obtained.
Name
1-(3-trifluoromethyl-4-chlorophenyl)-5-imino-4,4-dimethyl-2-imidazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([N:10]2[C:14](=N)[C:13]([CH3:17])([CH3:16])[NH:12][C:11]2=[O:18])[CH:6]=[CH:7][C:8]=1[Cl:9].Cl.[OH2:22]>>[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([N:10]2[C:14](=[O:22])[C:13]([CH3:17])([CH3:16])[NH:12][C:11]2=[O:18])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
1-(3-trifluoromethyl-4-chlorophenyl)-5-imino-4,4-dimethyl-2-imidazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=N)(C)C)=O)(F)F
Step Two
Name
0.1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white needles which gradually precipitate are removed by filtration after 20 hours
Duration
20 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under greatly reduced pressure at 65° for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=O)(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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